

Mepanipyrim: A Comprehensive Technical Guide on its Physicochemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mepanipyrim

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of **Mepanipyrim**, a fungicide belonging to the anilinopyrimidine class. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

Mepanipyrim is a light yellow crystalline powder.^[1] Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ N ₃	[2][3]
Molecular Weight	223.27 g/mol	[2]
Physical State	Light yellow crystalline powder	[1]
Melting Point	132.8 °C	[3]
Boiling Point	Decomposes before boiling	[3]
Vapor Pressure	2.32 x 10 ⁻⁵ Pa (at 20 °C)	[1]
Density	1.205 g/cm ³	[3]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Temperature	pH	Reference
Water Solubility	3.1 mg/L	20 °C	7	[3]
Solubility in Organic Solvents	20 °C	[3]		
Acetone	139,000 mg/L	[3]		
Methanol	15,400 mg/L	[3]		
Ethyl acetate	102,000 mg/L	[3]		
Dichloromethane	277,000 mg/L	[3]		
Octanol-Water Partition Coefficient (log P)	3.28	20 °C	7	[3]

Table 3: Stability Profile

Property	Condition	Half-life (DT ₅₀)	Reference
Hydrolysis	pH 4-9	> 1 year (stable)	[1]
Aqueous Photolysis	Irradiated water	13 days	[1]

Experimental Protocols

The following sections detail the methodologies employed for the determination of the key physicochemical properties of **Mepanipyrim**, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

The melting point of **Mepanipyrim** is determined using the capillary method with a liquid bath or a metal block apparatus.[4][5]

- **Sample Preparation:** A small amount of finely powdered and dried **Mepanipyrim** is packed into a capillary tube to a height of 2-4 mm.
- **Apparatus:** A calibrated melting point apparatus equipped with a heating bath/block and a precision thermometer or an automated instrument is used.
- **Procedure:** The capillary tube containing the sample is placed in the apparatus. The temperature is raised at a steady rate (e.g., 1 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the substance begins to collapse and form a liquid to the temperature at which it is completely molten.[6][7]

Water Solubility Determination (OECD 105 - Flask Method)

The water solubility of **Mepanipyrim** is determined using the shake-flask method, which is suitable for substances with solubilities greater than 10⁻² g/L.[8][9][10]

- **Principle:** A supersaturated solution of **Mepanipyrim** in water is prepared and allowed to equilibrate. The concentration of **Mepanipyrim** in the saturated aqueous phase is then determined.

- Procedure:
 - An excess amount of **Mepanipyrim** is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.
 - The concentration of **Mepanipyrim** in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD 104)

The vapor pressure of **Mepanipyrim** is determined using a method suitable for its low volatility, such as the gas saturation method or the static method.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined.
- Procedure:
 - A sample of **Mepanipyrim** is placed in a thermostatically controlled chamber.
 - A stream of dry inert gas (e.g., nitrogen) is passed over the sample at a constant, slow flow rate.
 - The vapor-saturated gas is passed through a cold trap or an adsorbent to capture the **Mepanipyrim**.
 - The amount of trapped **Mepanipyrim** is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.

Partition Coefficient (n-octanol/water) Determination (OECD 107 - Shake Flask Method)

The octanol-water partition coefficient (log P) of **Mepanipyrim** is determined using the shake-flask method.[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Principle: The substance is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations in the two phases gives the partition coefficient.
- Procedure:
 - A solution of **Mepanipyrim** in either n-octanol or water is prepared.
 - This solution is mixed with the other solvent in a vessel and shaken vigorously to ensure thorough mixing and allow for partitioning.
 - The mixture is then centrifuged to achieve a complete separation of the two phases.
 - The concentration of **Mepanipyrim** in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.

Hydrolysis as a Function of pH (OECD 111)

The hydrolytic stability of **Mepanipyrim** is assessed by determining its rate of hydrolysis in sterile aqueous buffer solutions at different pH levels.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) and kept in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - **Mepanipyrim** is added to each buffer solution.

- The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for the main study).
- Samples are taken at various time intervals and analyzed for the concentration of **Mepanipyrim**.
- The rate of hydrolysis and the half-life (DT_{50}) are calculated.

Phototransformation in Water (OECD 316)

The rate of direct photolysis of **Mepanipyrim** in water is determined by exposing an aqueous solution of the compound to simulated sunlight.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

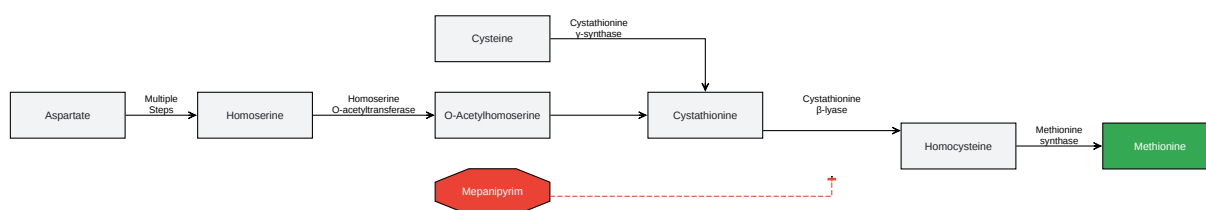
- Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the substance is monitored over time to determine the rate of photodegradation.
- Procedure:
 - A solution of **Mepanipyrim** in sterile, buffered water is prepared.
 - The solution is placed in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
 - Dark control samples are incubated under the same conditions but shielded from light to assess for any non-photolytic degradation.
 - Samples are withdrawn at various time intervals from both the irradiated and dark control solutions.
 - The concentration of **Mepanipyrim** in the samples is determined, and the photolytic half-life is calculated.

Mechanism of Action and Biological Pathways

Mepanipyrim's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in pathogenic fungi.[\[28\]](#) A secondary effect is the inhibition of the secretion of fungal enzymes necessary for infection.

Inhibition of Methionine Biosynthesis

Mepanipyrin is thought to interfere with the trans-sulfuration pathway, a key part of methionine biosynthesis in fungi. The proposed target is the enzyme cystathionine β -lyase, which catalyzes the conversion of cystathionine to homocysteine, a direct precursor of methionine.

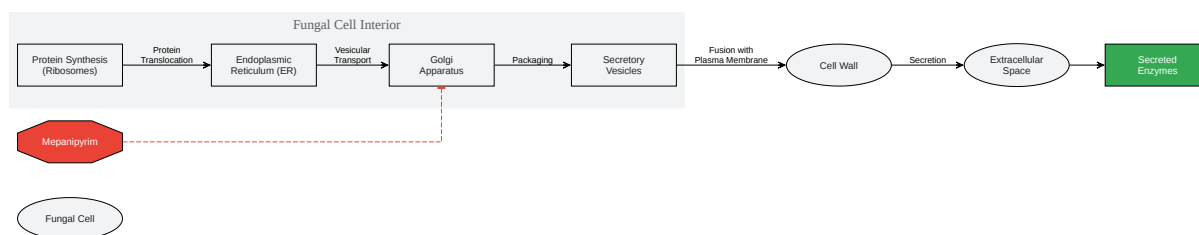


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Proposed inhibition of methionine biosynthesis by **Mepanipyrin**.

Inhibition of Fungal Enzyme Secretion

Mepanipyrin has been observed to inhibit the secretion of various extracellular enzymes by fungi, such as pectinases, proteases, and cellulases. These enzymes are crucial for the breakdown of host plant tissues and the subsequent invasion by the pathogen. The exact mechanism of this inhibition is not fully elucidated but is believed to be a consequence of the disruption of protein synthesis or transport.^{[29][30][31]}



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Workflow of fungal enzyme secretion and proposed inhibition by **Mepanipyrim**.

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